

# 9-Julolidinecarboxaldehyde molecular structure and weight

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## Compound of Interest

Compound Name: 9-Julolidinecarboxaldehyde

Cat. No.: B1329721

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An In-depth Technical Guide to **9-Julolidinecarboxaldehyde**

## Introduction

**9-Julolidinecarboxaldehyde** is a versatile heterocyclic aromatic aldehyde. Its unique rigid and planar structure, derived from the julolidine moiety, imparts specific electronic and photophysical properties, making it a valuable building block in organic synthesis. It serves as a crucial intermediate in the creation of complex organic molecules, including fluorescent dyes, molecular probes, and materials for optoelectronics. This guide provides a technical overview of its molecular structure, physicochemical properties, and key experimental protocols.

## Molecular Structure and Properties

**9-Julolidinecarboxaldehyde** possesses a tricyclic structure where a quinolizine core is fused with a benzene ring. The aldehyde group at the 9-position is a key functional handle for further chemical modifications.

Chemical Structure Identifiers:

- SMILES: C1CC2=CC(=CC3=C2N(C1)CCC3)C=O
- InChI: InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **9-Julolidinecarboxaldehyde**.

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO
Molecular Weight	201.26 g/mol
CAS Number	33985-71-6
Appearance	Light yellow to green crystalline powder
Melting Point	81-83 °C
Boiling Point (Predicted)	404.8 ± 44.0 °C
Density (Predicted)	1.18 ± 0.1 g/cm <sup>3</sup>
pKa (Predicted)	3.15 ± 0.20
XLogP3	2.3
Topological Polar Surface Area (TPSA)	20.31 Å <sup>2</sup>

## Experimental Protocols

### Synthesis of 9-Julolidinecarboxaldehyde

A common method for the synthesis of **9-Julolidinecarboxaldehyde** is through the Vilsmeier-Haack formylation of julolidine.

Materials:

- Julolidine
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Sodium acetate

- Ethanol/Water
- Activated charcoal (e.g., Darco® G-60)
- Dry ice/isopropyl alcohol bath
- Round bottom flask, magnetic stirrer, dropping funnel, Claisen head, drying tube

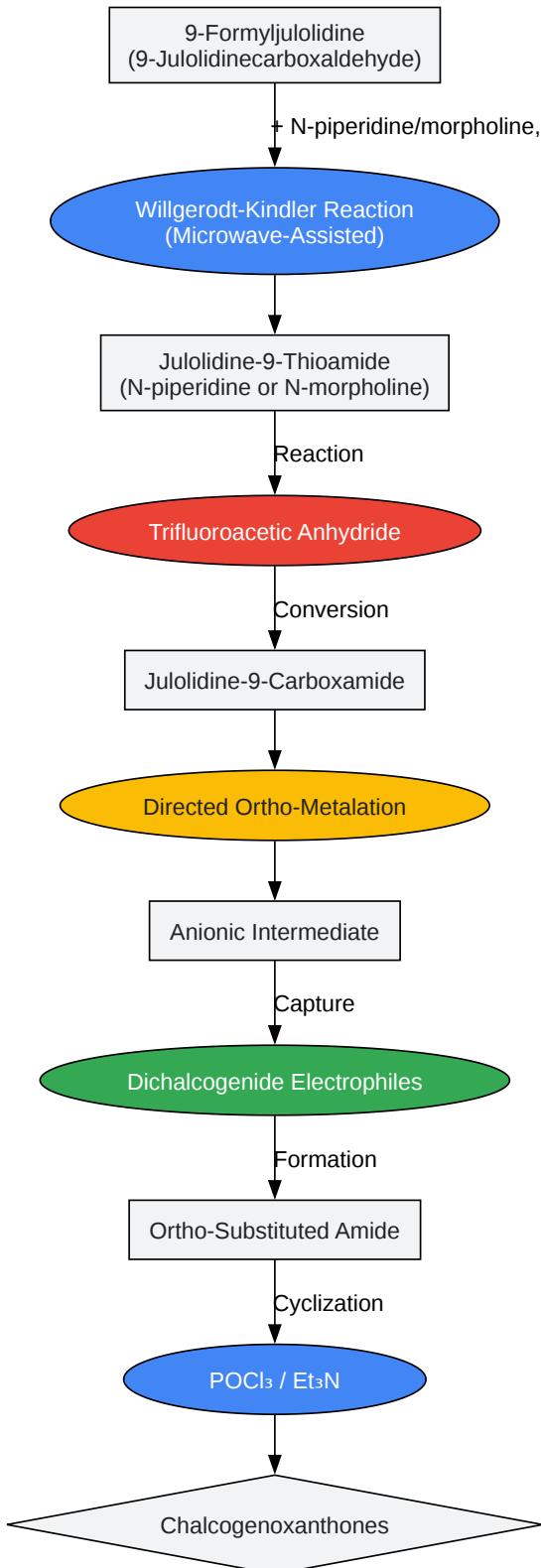
**Procedure:**

- Add 45 mL of N,N-Dimethylformamide to a round bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Flush the flask with dry nitrogen and cool it in a dry ice/isopropyl alcohol bath.
- Add 16 mL of phosphorus oxychloride to the cooled DMF.
- After 10 minutes, add 19 g of julolidine dropwise while stirring.
- Continue stirring for 15 minutes after the addition is complete.
- Heat the reaction mixture on a steam bath for 2 hours.
- Pour the mixture into a slurry of approximately 400 mL of crushed ice and water.
- Neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.
- Collect the precipitated aldehyde by filtration. Keep the filtrate at 0°C overnight to collect any additional precipitate.
- Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture.
- The expected product is light yellow needles with a yield of approximately 96%.

## Synthetic Workflow Visualization

**9-Julolidinecarboxaldehyde** is a precursor for various derivatives. A notable synthetic pathway involves its conversion to thioamides and subsequent transformation into chalcogenoxanthones, often facilitated by microwave assistance.

## Workflow: Synthesis of Chalcogenoxanthones from 9-Julolidinecarboxaldehyde

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Caption: Synthetic pathway from **9-Julolidinecarboxaldehyde** to Chalcogenoxanthones.

- To cite this document: BenchChem. [9-Julolidinecarboxaldehyde molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329721#9-julolidinecarboxaldehyde-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1329721#9-julolidinecarboxaldehyde-molecular-structure-and-weight)

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